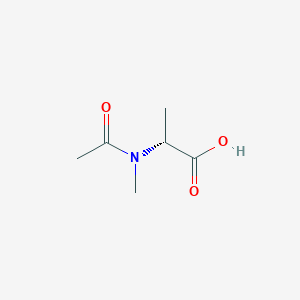
N-acetyl-N-methyl-D-Alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-acetyl-N-methyl-D-Alanine is a derivative of the amino acid alanine It is characterized by the presence of an acetyl group and a methyl group attached to the nitrogen atom of the alanine molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-N-methyl-D-Alanine can be synthesized through several methods. One common approach involves the reaction of D-alanine with acetic anhydride and methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the acetylation and methylation occurring simultaneously .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate advanced purification techniques such as crystallization and chromatography to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-N-methyl-D-Alanine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohol derivatives
Substitution: Various substituted alanine derivatives
Scientific Research Applications
N-acetyl-N-methyl-D-Alanine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-acetyl-N-methyl-D-Alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The acetyl and methyl groups enhance its binding affinity and selectivity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, including changes in enzyme activity and receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-acetyl-D-alanine
- N-methyl-D-alanine
- N-acetyl-L-alanine
- N-methyl-L-alanine
Uniqueness
N-acetyl-N-methyl-D-Alanine is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. Compared to its analogs, it exhibits enhanced stability, solubility, and bioavailability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C6H11NO3 |
|---|---|
Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2R)-2-[acetyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C6H11NO3/c1-4(6(9)10)7(3)5(2)8/h4H,1-3H3,(H,9,10)/t4-/m1/s1 |
InChI Key |
CSNMMNNSBJWRQB-SCSAIBSYSA-N |
Isomeric SMILES |
C[C@H](C(=O)O)N(C)C(=O)C |
Canonical SMILES |
CC(C(=O)O)N(C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


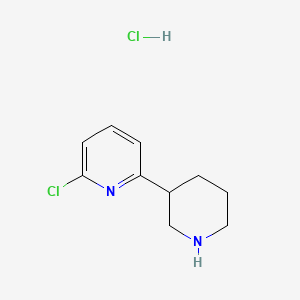
![11-(2-Hydroxyphenyl)-3,11-dihydro-2H-benzo[6,7]thiochromeno[2,3-d]thiazole-2,5,10-trione](/img/structure/B15300614.png)
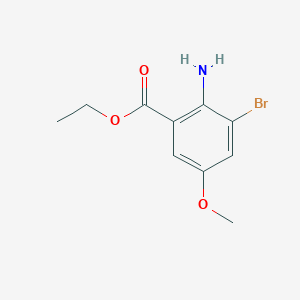

![[2-Amino-1-(pyridin-3-yl)ethyl]dimethylamine trihydrochloride](/img/structure/B15300635.png)
![methyl (2R)-3-(4-bromo-2-fluorophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B15300637.png)
![2-{2-Oxaspiro[3.3]heptan-6-yl}ethan-1-amine](/img/structure/B15300650.png)

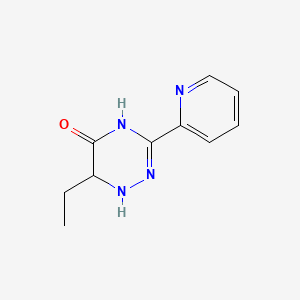
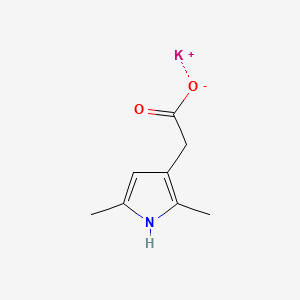
![3-Chloro-5-fluoro-4-[(piperidin-2-yl)methyl]pyridine dihydrochloride](/img/structure/B15300673.png)
![N-[4-hydroxy-3-(1-sulfanylethyl)phenyl]butanamide](/img/structure/B15300676.png)
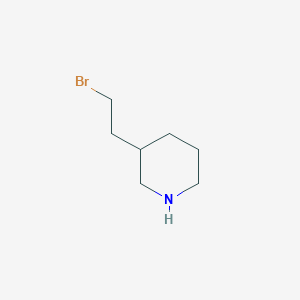
![3-butyl-2-((E)-2-((E)-3-((Z)-2-(3-butyl-1,1-dimethyl-1H-benzo[e]indol-2(3H)-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium bis((trifluoromethyl)sulfonyl)amide](/img/structure/B15300692.png)
